molecular formula C17H14ClNO3 B367217 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione CAS No. 842957-41-9

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione

Cat. No.: B367217
CAS No.: 842957-41-9
M. Wt: 315.7g/mol
InChI Key: DQMRJUWZFGKFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione is a synthetic compound belonging to the indole family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione typically involves the reaction of indole-2,3-dione with 3-(4-chlorophenoxy)propylamine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Comparison with Similar Compounds

1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-15-5-2-1-4-14(15)16(20)17(19)21/h1-2,4-9H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMRJUWZFGKFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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